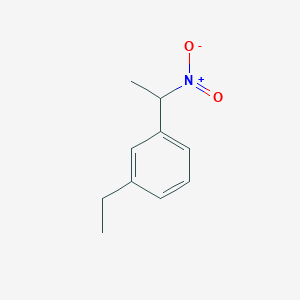
Benzene, 1-ethyl-3-(1-nitroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-ethyl-3-(1-nitroethyl)- is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzene, where an ethyl group and a nitroethyl group are substituted at the 1 and 3 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-3-(1-nitroethyl)- typically involves a multi-step process. One common method starts with the nitration of ethylbenzene to form 1-ethyl-3-nitrobenzene. This is followed by the alkylation of the nitrobenzene derivative with an appropriate alkylating agent under controlled conditions to introduce the nitroethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-ethyl-3-(1-nitroethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitro compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are commonly used in electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-ethyl-3-(1-nitroethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzene, 1-ethyl-3-(1-nitroethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize desired products .
Comparaison Avec Des Composés Similaires
- Benzene, 1-ethyl-3-nitro-
- Nitrobenzene, 3-ethyl-
- Benzene, 1-ethyl-3-(1-aminoethyl)-
Comparison: Benzene, 1-ethyl-3-(1-nitroethyl)- is unique due to the presence of both an ethyl and a nitroethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions compared to its analogs. The presence of the nitro group also makes it a valuable intermediate in the synthesis of various organic compounds .
Propriétés
Numéro CAS |
397874-74-7 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
1-ethyl-3-(1-nitroethyl)benzene |
InChI |
InChI=1S/C10H13NO2/c1-3-9-5-4-6-10(7-9)8(2)11(12)13/h4-8H,3H2,1-2H3 |
Clé InChI |
DZZYEMJEBLYGRR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)C(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)


![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
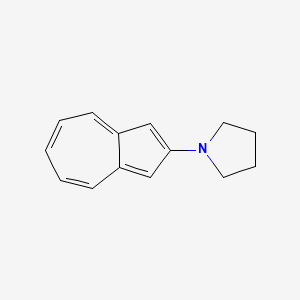

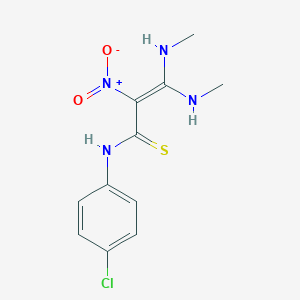
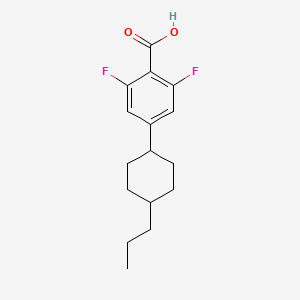
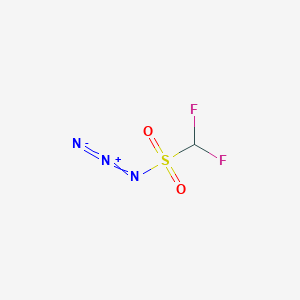
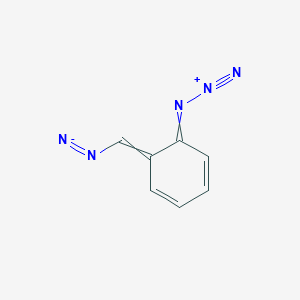

![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
